molecular formula C18H21N5 B2969155 1-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole CAS No. 2415582-77-1

1-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole

Cat. No. B2969155
CAS RN: 2415582-77-1
M. Wt: 307.401
InChI Key: XFGAEEIXAAJMPM-UHFFFAOYSA-N
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Description

The compound “1-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole” is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a pyrimidine ring, and an azetidine ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole, pyrimidine, and azetidine rings. The benzimidazole and pyrimidine rings are aromatic, meaning they have a special stability due to the delocalization of electrons. The azetidine ring is a three-membered ring, which introduces some strain into the molecule .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Compounds with similar structures have been found to have antimicrobial, anticancer, and antioxidant activities .

Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activities and potential uses in medicine. This could include testing its activity against various biological targets, studying its mechanism of action, and optimizing its properties for use as a drug .

properties

IUPAC Name

1-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-12(2)18-21-15-6-4-5-7-16(15)23(18)14-9-22(10-14)17-8-13(3)19-11-20-17/h4-8,11-12,14H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGAEEIXAAJMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole

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